molecular formula C8H11NO2 B8599438 3-Methylbut-2-en-1-yl cyanoacetate CAS No. 63389-84-4

3-Methylbut-2-en-1-yl cyanoacetate

Cat. No.: B8599438
CAS No.: 63389-84-4
M. Wt: 153.18 g/mol
InChI Key: LZLSUHMFFPVWGU-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl cyanoacetate is an ester derivative of cyanoacetic acid, featuring a substituted allyl group (3-methylbut-2-en-1-yl) as the alcohol moiety. This compound is structurally characterized by the presence of a cyano group (-CN) and an ester functional group, making it a versatile intermediate in organic synthesis. It is particularly notable for its role in Knoevenagel condensations and cyclization reactions to form heterocyclic compounds, such as pyridazines and imidazoles, under catalytic conditions . Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the acidity of the α-hydrogen, facilitating nucleophilic additions.

Properties

CAS No.

63389-84-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methylbut-2-enyl 2-cyanoacetate

InChI

InChI=1S/C8H11NO2/c1-7(2)4-6-11-8(10)3-5-9/h4H,3,6H2,1-2H3

InChI Key

LZLSUHMFFPVWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)CC#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyanoacetate Esters

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-methylbut-2-en-1-yl cyanoacetate with ethyl cyanoacetate and methyl cyanoacetate:

Compound Molecular Formula Molecular Weight pKa* Boiling Point (°C) Melting Point (°C)
This compound C₈H₁₁NO₂ 153.18 ~8–9 Not reported Not reported
Ethyl cyanoacetate C₅H₇NO₂ 113.11 <9 208–210 -22
Methyl cyanoacetate C₄H₅NO₂ 99.09 ~8–9 202–204 -40

*The pKa values are inferred from ethyl cyanoacetate data, where the cyano group lowers the α-hydrogen acidity compared to malonates or acetoacetates .

Key Observations :

  • Methyl and ethyl cyanoacetates have lower molecular weights and higher volatility, as reflected in their boiling points .

Reactivity and Catalytic Requirements

Cyanoacetate esters exhibit distinct reactivity in condensation and cyclization reactions, depending on their substituents and catalyst systems:

Knoevenagel Condensation
  • This compound: Reacts with aldehydes in the presence of ionic liquid catalysts like [Ch][OH] (20 mol%) at 100°C, yielding heterocyclic products (e.g., pyridazines) with isolated yields of 70–85% .
  • Ethyl cyanoacetate: Requires weaker bases (e.g., CsY/CsAcO zeolites) due to its lower pKa (<9). It forms stable pyridazinones (e.g., 23a,b) when condensed with 2-arylhydrazonopropanal derivatives .
  • Methyl cyanoacetate: Exhibits similar reactivity but is often used at milder temperatures (room temperature to 100°C) with diverse catalysts, achieving yields of 60–90% .
Cyclization to Heterocycles
  • Ethyl cyanoacetate derivatives are precursors to pyridazinones, while methyl esters are utilized in synthesizing imidazoles and quinolines under acidic conditions (e.g., PPA at 130–140°C) .

Catalytic Performance and Basic Site Requirements

The basicity of catalysts correlates with the pKa of active methylene compounds:

  • Ethyl cyanoacetate (pKa <9): Activated by weak basic sites (e.g., CsY/CsAcO zeolites) .
  • Ethyl malonate (pKa = 13.3): Requires strong basic sites.
  • Ethyl acetoacetate (pKa = 10.7): Intermediate basicity .

This hierarchy explains why this compound, with a pKa similar to ethyl cyanoacetate, achieves high yields with [Ch][OH], a catalyst optimized for weak-to-intermediate basicity .

Research Findings and Data Tables

Table 1: Reaction Conditions and Yields of Cyanoacetate Derivatives

Compound Reaction Type Catalyst Temperature (°C) Yield (%) Reference
This compound Knoevenagel condensation [Ch][OH] (20 mol%) 100 70–85
Ethyl cyanoacetate Pyridazinone synthesis None (thermal) Reflux 60–75
Methyl cyanoacetate Imidazole synthesis PTSA 130–140 65–80

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Methylbut-2-en-1-yl cyanoacetate, and how can yield be maximized?

To optimize synthesis, employ Design of Experiments (DOE) methodologies, such as orthogonal arrays, to evaluate critical factors:

  • Catalyst concentration : Prioritize this parameter, as it has the greatest influence on esterification rates in analogous cyanoacetate esters .
  • Molar ratio : A 1:3.5 ratio of precursor to alcohol is recommended for similar reactions, adjusted for steric effects in branched esters .
  • Temperature and time : Maintain 80°C for 3.5 hours, balancing thermal stability and reaction kinetics .
    Validate purity via gas chromatography (GC) with flame ionization detection (FID), as shown in ethyl cyanoacetate optimization studies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or NIOSH-approved respirators .
  • Emergency response : For skin contact, rinse with water for ≥15 minutes; if ingested, do not induce vomiting —immediately administer water and seek medical attention (H301 hazard) .
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis or polymerization .

Advanced: How can researchers analyze contradictory data regarding the antimicrobial efficacy of this compound across different studies?

  • Standardized assays : Use broth microdilution (CLSI guidelines) with consistent microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Structure-activity comparisons : Cross-reference data with structurally similar esters (e.g., ethyl 2-cyano-3-methylbut-2-enoate) to identify substituent effects on MIC values .
  • Statistical validation : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent polarity, inoculum size) .

Basic: Which analytical techniques are most effective for purity assessment and structural elucidation of this compound?

  • Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) with internal standards for quantification .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to confirm ester and cyano group positions (δ 1.8–2.1 ppm for methyl groups; δ 170–175 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to distinguish isotopic peaks and verify molecular formula .

Advanced: What computational methods are employed to predict the reactivity and interaction mechanisms of this compound in enzyme-catalyzed reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites in enzyme active pockets .
  • Molecular docking : Use AutoDock Vina to model binding affinities with target enzymes (e.g., cytochrome P450) and identify steric clashes .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability under physiological conditions .

Advanced: How does the ester functional group in this compound influence its chemical reactivity compared to analogous cyanoacetate esters?

  • Steric effects : The 3-methylbut-2-en-1-yl group increases steric hindrance, reducing nucleophilic attack rates compared to linear esters (e.g., ethyl cyanoacetate) .
  • Electronic effects : The α,β-unsaturated ester enhances electrophilicity at the β-carbon, facilitating Michael additions or cyclization reactions .
  • Comparative studies : Benchmark reaction kinetics (e.g., hydrolysis rates) against methyl and tert-butyl analogs to quantify substituent impacts .

Basic: What are the key steps in designing an in vitro assay to evaluate the biological activity of this compound?

  • Dose-response testing : Prepare serial dilutions (1–256 µg/mL) in DMSO or aqueous buffers with ≤0.1% solvent to avoid cytotoxicity .
  • Positive controls : Include reference antibiotics (e.g., ciprofloxacin for bacteria) or enzyme inhibitors (e.g., kojic acid for oxidases) .
  • Endpoint analysis : Use spectrophotometry (OD₆₀₀ for microbial growth) or fluorometric substrates (e.g., AMC for protease activity) .

Advanced: How can researchers reconcile discrepancies in reported reaction yields when using different catalytic systems for synthesizing this compound?

  • Catalyst screening : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to assess protonation vs. coordination effects .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., decarboxylation derivatives) under varying conditions .
  • Kinetic profiling : Conduct time-course studies with in-situ FTIR to monitor esterification progress and optimize termination points .

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